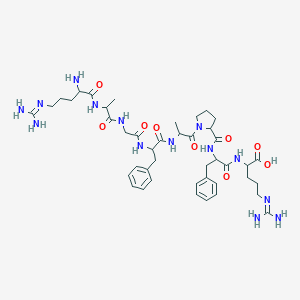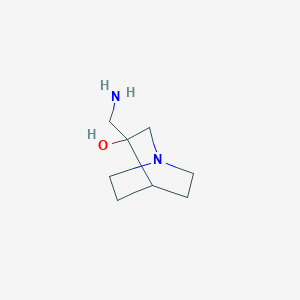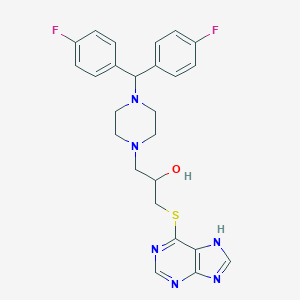![molecular formula C9H12N4 B137276 3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine CAS No. 132898-06-7](/img/structure/B137276.png)
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications . The structural resemblance between the fused imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available derivatives of 2,3-diaminopyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by nucleophiles activated by the nitro group.
Reduction: The nitro group is reduced to yield the required derivative of 2,3-diaminopyridine.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, the use of palladium-catalyzed amide coupling reactions has been reported to produce imidazo[4,5-b]pyridines in good yields .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the imidazo[4,5-b]pyridine ring.
Substitution: Substitution reactions, such as halogenation and alkylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of palladium on carbon are used.
Substitution: Halogenated derivatives and alkylating agents are used under conditions of phase transfer catalysis.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities.
Uniqueness
3,5,7-Trimethylimidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .
Propriétés
Numéro CAS |
132898-06-7 |
|---|---|
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
3,5,7-trimethylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-5-4-6(2)11-8-7(5)12-9(10)13(8)3/h4H,1-3H3,(H2,10,12) |
Clé InChI |
LJWIZYWODOIFBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1N=C(N2C)N)C |
SMILES canonique |
CC1=CC(=NC2=C1N=C(N2C)N)C |
| 132898-06-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















